molecular formula C12H19NO4 B1438561 tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate CAS No. 1002355-96-5

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

Cat. No.: B1438561
CAS No.: 1002355-96-5
M. Wt: 241.28 g/mol
InChI Key: WYWJZDFQQJTRDD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with azetidine-1-carboxylate as the starting material.

  • Reaction Steps:

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different substituted azetidines.

Mechanism of Action

Target of Action

It is used as a building block in the synthesis of thia and oxa-azaspiro .

Mode of Action

The compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . This interaction with its targets leads to changes in the molecular structure, resulting in the formation of new compounds.

Biochemical Pathways

Its role as a precursor in the synthesis of thia and oxa-azaspiro suggests that it may influence the pathways associated with these compounds.

Result of Action

Its role in the synthesis of thia and oxa-azaspiro indicates that it contributes to the formation of these compounds, which may have various biological effects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate .

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of thia and oxa-azaspiro[3.4]octanes. It can undergo [3+2] cycloadditions with dipolarophiles to generate small-ring spirocycles. Biology: Research applications may include the study of biological systems where azetidine derivatives play a role. Medicine: Potential medicinal applications could involve the development of new pharmaceuticals that utilize the azetidine core. Industry: The compound is used in the chemical industry for the synthesis of various organic compounds.

Comparison with Similar Compounds

  • Piperidine Derivatives: Piperidine is a six-membered nitrogen-containing heterocycle similar to azetidine.

  • Oxazolidinones: These compounds also contain nitrogen and oxygen in a five-membered ring structure.

Uniqueness: tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is unique due to its four-membered ring structure and the presence of the ethoxy-2-oxoethylidene group, which provides distinct reactivity compared to its six-membered counterparts.

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWJZDFQQJTRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657825
Record name tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002355-96-5
Record name tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice-cold solution of ethyl 2-diethoxyphosphorylacetate (25.9 g, 116 mmol) in THF (200 mL) was added carefully NaH (60% dispersion in mineral oil, 4.62 g, 116 mmol) over 25 min. The cold bath was removed and after 30 min, tert-butyl 3-oxoazetidine-1-carboxylate (9.88 g, 57.7 mmol) in THF (40 mL) was added over 5 min. After 30 min, the reaction mixture was quenched with water and extracted twice with ethyl acetate. The combined organics were washed with brine, dried (MgSO4), filtered and concentrated. Purification by column chromatography (6/1 Pet ether/ethyl acetate) gave the ester (8.59 g, 62%) as a colourless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.88 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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